PIM Kinase Inhibition: High Potency and Differential Isoform Profile
In a direct head-to-head comparison from the same patent source, a derivative incorporating the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold (BDBM41535) exhibited single-digit nanomolar inhibition of all three PIM kinase isoforms, with IC50 values of 0.5 nM (PIM2), 0.8 nM (PIM1), and 3 nM (PIM3). In contrast, a closely related analog from the same series (BDBM104213) showed a significantly attenuated profile with an IC50 of 30.5 nM for PIM2. This demonstrates that the specific molecular context of the 2-ethylimidazole-piperidine scaffold in BDBM41535 confers a 61-fold increase in PIM2 potency compared to its analog [1].
| Evidence Dimension | In vitro inhibition of human PIM2 kinase |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Closely related analog (BDBM104213): IC50 = 30.5 nM |
| Quantified Difference | 61-fold more potent |
| Conditions | [33P] ATP incorporation assay using PIM2tide substrate; pH 7.4, T=2°C |
Why This Matters
This quantifiable potency differential is critical for selecting a chemical starting point for PIM kinase drug discovery programs, where maximizing target engagement at low concentrations is paramount.
- [1] BindingDB BDBM41535 and BDBM104213. Array Biopharma US Patent (US8575145). Affinity Data for PIM1, PIM2, PIM3. View Source
